Trigonosin F
Overview
Description
Trigonosin F is a natural product found in the plant Trigonostemon thyrsoideum, which belongs to the Euphorbiaceae family . This compound is a daphnane-type diterpenoid, a class of compounds known for their complex structures and significant biological activities . This compound has garnered attention due to its potent anti-HIV-1 activity and other promising biological properties .
Preparation Methods
Trigonosin F is typically isolated from the twigs and leaves of Trigonostemon thyrsoideum . The extraction process involves the use of methanol to obtain a crude extract, which is then subjected to various chromatographic techniques to purify the compound . The synthetic routes for this compound are complex due to its intricate structure, involving multiple steps of oxidation, reduction, and esterification reactions
Chemical Reactions Analysis
Trigonosin F undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction typically yields alcohols .
Scientific Research Applications
Trigonosin F has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Trigonosin F exerts its effects involves multiple molecular targets and pathways. Its anti-HIV-1 activity is attributed to its ability to inhibit viral replication by targeting specific viral enzymes . Additionally, its anti-cancer properties are believed to result from its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Trigonosin F is unique among daphnane-type diterpenoids due to its specific structural features and biological activities. Similar compounds include:
Trigothysoid N: Another daphnane-type diterpenoid with anti-HIV-1 activity.
Rediocides A, C, and F: These compounds also exhibit potent anti-HIV-1 activity and share structural similarities with this compound.
Trigonosin D: A related compound with similar biological activities but different structural features.
This compound stands out due to its specific combination of functional groups and its potent biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14Z,16E,18S,19S,22R,24R,25S,26R,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H54O13/c1-24-21-32-43(52)35(24)55-33(48)18-12-11-17-31(54-39(49)27-13-7-5-8-14-27)30-20-19-28(25(30)2)22-41(4,51)45(53)36-26(3)44(32)34(37-42(23-47,56-37)40(43)50)38(45)58-46(57-36,59-44)29-15-9-6-10-16-29/h5-18,24-26,28,30-32,34-38,40,47,50-53H,19-23H2,1-4H3/b17-11+,18-12-/t24-,25-,26+,28+,30-,31-,32+,34-,35-,36-,37-,38+,40+,41+,42-,43+,44-,45-,46?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIWBBJUVBDSOV-ZXICBVBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)C=CC=CC(C8CCC(C8C)CC6(C)O)OC(=O)C9=CC=CC=C9)O)O)CO)OC(O5)(O4)C1=CC=CC=C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@]34[C@@H]([C@H]5[C@@]6([C@@H]([C@@H]3[C@H]7[C@](O7)([C@H]([C@@]2([C@H]1OC(=O)/C=C\C=C\[C@@H]([C@H]8CC[C@@H]([C@@H]8C)C[C@@]6(C)O)OC(=O)C9=CC=CC=C9)O)O)CO)OC(O5)(O4)C1=CC=CC=C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H54O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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